

# Reproducibility of O-304 Research Findings: A Comparative Guide

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## Compound of Interest

Compound Name: O-304

Cat. No.: B609697

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A Note on Reproducibility: An extensive review of the published literature reveals that the majority of research on the AMPK activator **O-304** has been conducted by, or in collaboration with, Betagenon AB, the company that developed the compound. As of this guide's compilation, there is a lack of independent studies from unaffiliated research groups to formally verify the reproducibility of the initial findings. This guide therefore serves as a comprehensive summary and comparison of the data presented by the originating researchers across various studies, providing a foundation for future independent validation.

## Overview of O-304's Mechanism of Action

**O-304** is a first-in-class, orally available, pan-AMPK (AMP-activated protein kinase) activator.<sup>[1]</sup> Its primary mechanism of action is the suppression of dephosphorylation of the phosphorylated and active form of AMPK at the threonine 172 residue (p-AMPK T172) by protein phosphatase 2C (PP2C).<sup>[1][2]</sup> This leads to a sustained increase in the levels of active AMPK without altering cellular ATP levels.<sup>[2]</sup> The activation of AMPK, a master regulator of cellular energy homeostasis, by **O-304** is dependent on the upstream kinase LKB1.<sup>[2]</sup>

## Comparative Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical animal models and human clinical trials investigating the effects of **O-304**.

Table 1: Effects of **O-304** on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

Parameter	Study	Animal Model	Treatment Group	Dosage & Duration	Mean Change from Control	p-value
Fasting Blood Glucose	Steneberg et al. (2018)	C57BL/6J Mice (HFD)	O-304	100 mg/kg/day (oral gavage) for 6 weeks	↓ 1.5 mM	<0.01
Steneberg et al. (2018)	C57BL/6J Mice (HFD)	O-304 + Metformin	100 mg/kg/day each (oral gavage) for 6 weeks	↓ 2.5 mM	<0.001	
Fasting Insulin	Steneberg et al. (2018)	C57BL/6J Mice (HFD)	O-304	100 mg/kg/day (oral gavage) for 6 weeks	↓ ~50%	<0.01
Steneberg et al. (2018)	C57BL/6J Mice (HFD)	O-304 + Metformin	100 mg/kg/day each (oral gavage) for 6 weeks	↓ ~60%	<0.001	
HOMA-IR	Steneberg et al. (2018)	C57BL/6J Mice (HFD)	O-304	100 mg/kg/day (oral gavage) for 6 weeks	↓ ~65%	<0.001
Steneberg et al. (2018)	C57BL/6J Mice (HFD)	O-304 + Metformin	100 mg/kg/day each (oral gavage) for 6 weeks	↓ ~75%	<0.001	

Body Weight Change	Steneberg et al. (2018)	hiAPPtg Mice (HFD)	O-304 in HFD	2 mg/g in diet for 6 weeks	↓ ~10 g	<0.001
Body Fat Change	Steneberg et al. (2018)	hiAPPtg Mice (HFD)	O-304 in HFD	2 mg/g in diet for 6 weeks	↓ ~8%	<0.05

HFD: High-Fat Diet; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.

Table 2: Effects of **O-304** in a Phase IIa Clinical Trial in Type 2 Diabetes Patients

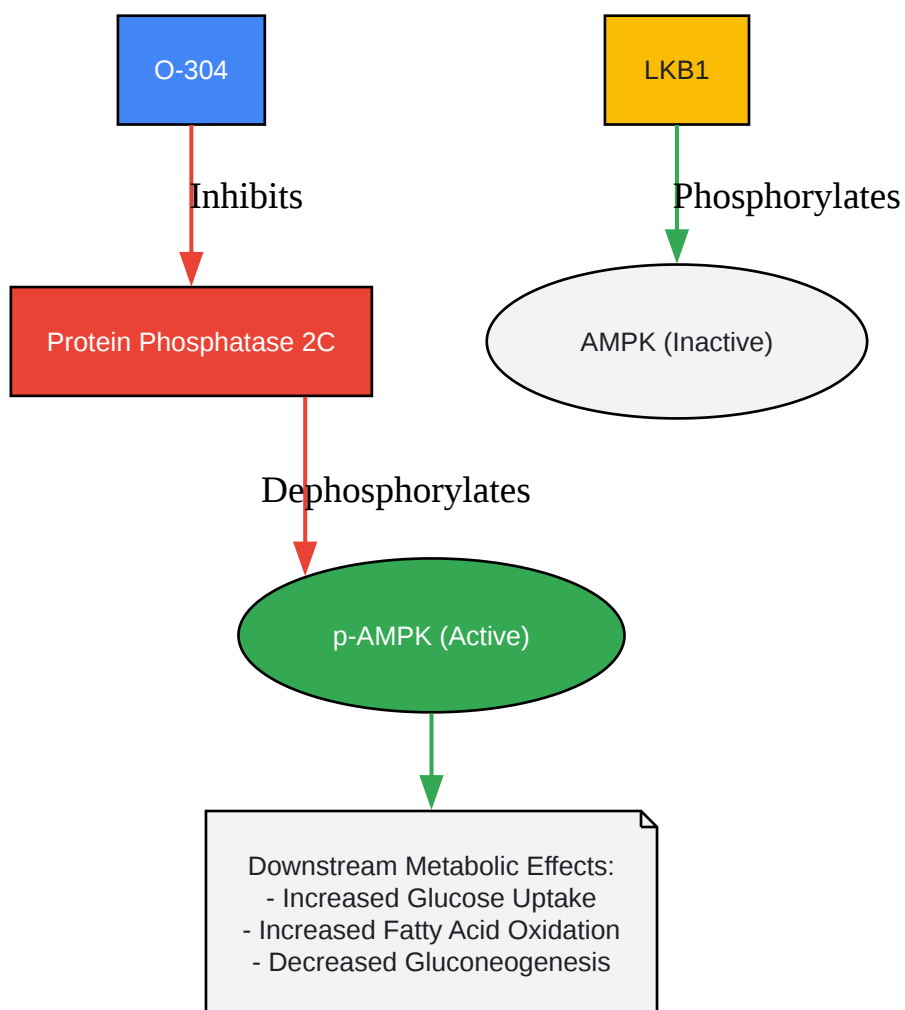
Parameter	Study	Patient Population	Treatment Group	Dosage & Duration	Mean Change from Baseline	p-value
Fasting Plasma Glucose	Steneberg et al. (2018)	T2D on Metformin	O-304	1000 mg/day for 28 days	↓ 0.6 mM	Not reported
Diastolic Blood Pressure	Steneberg et al. (2018)	T2D on Metformin	O-304	1000 mg/day for 28 days	↓ 5.2 mmHg	<0.05
Systolic Blood Pressure	Steneberg et al. (2018)	T2D on Metformin	O-304	1000 mg/day for 28 days	↓ 6.5 mmHg	Not reported

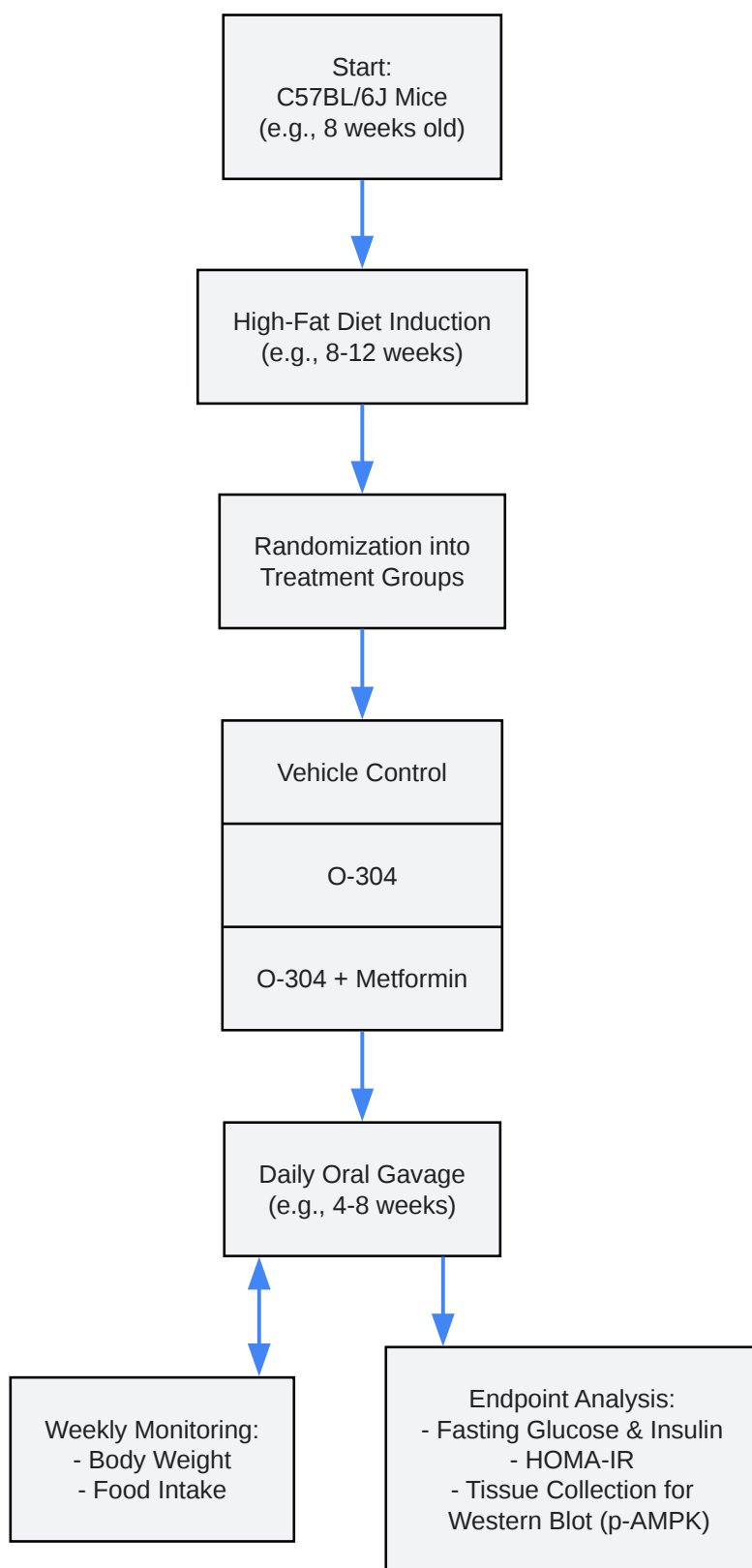
T2D: Type 2 Diabetes.

## Signaling Pathways and Experimental Workflows

### O-304 Signaling Pathway

The primary signaling pathway initiated by **O-304** involves the activation of AMPK, which in turn regulates numerous downstream metabolic processes.





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## References

- 1. O-304 Powder|AMPK Activator [benchchem.com]
- 2. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
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